molecular formula C9H10OS B12534604 1-(Thiophen-3-yl)pent-3-en-2-one CAS No. 654643-33-1

1-(Thiophen-3-yl)pent-3-en-2-one

Cat. No.: B12534604
CAS No.: 654643-33-1
M. Wt: 166.24 g/mol
InChI Key: KQXVJWFPDZWHHH-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)pent-3-en-2-one is a chemical compound characterized by the presence of a thiophene ring attached to a pentenone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-yl)pent-3-en-2-one typically involves the reaction of thiophene derivatives with appropriate alkenes or alkynes under specific conditions. One common method includes the use of 3-bromothiophene as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the formation of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)pent-3-en-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-3-yl)pent-3-en-2-one is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

654643-33-1

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

1-thiophen-3-ylpent-3-en-2-one

InChI

InChI=1S/C9H10OS/c1-2-3-9(10)6-8-4-5-11-7-8/h2-5,7H,6H2,1H3

InChI Key

KQXVJWFPDZWHHH-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC1=CSC=C1

Origin of Product

United States

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